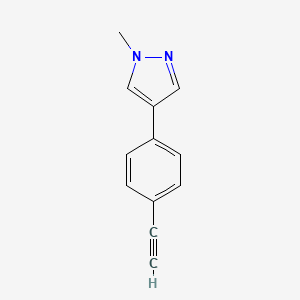
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole
Übersicht
Beschreibung
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-Ethynylphenyl)-1-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacological properties, and relevant case studies associated with this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of 171.23 g/mol. The presence of the ethynyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Cell Signaling Modulation : It is suggested that this pyrazole derivative can modulate key signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .
- Induction of Apoptosis : In cancer models, it has been observed to induce apoptosis through caspase activation, leading to programmed cell death .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazoles can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Properties : Some studies have shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- In Vitro Anticancer Studies : A study conducted by Chandra et al. evaluated the anticancer effects of pyrazole derivatives against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations .
- Anti-inflammatory Research : Selvam et al. synthesized a series of pyrazole compounds and tested them for anti-inflammatory activity using carrageenan-induced paw edema models in rats. Their findings indicated that certain derivatives exhibited potent anti-inflammatory effects comparable to standard drugs like indomethacin .
- Antimicrobial Activity Assessment : In a study focused on antimicrobial properties, compounds derived from pyrazoles were tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across the blood-brain barrier, which is crucial for its therapeutic efficacy in central nervous system disorders.
Eigenschaften
IUPAC Name |
4-(4-ethynylphenyl)-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-10-4-6-11(7-5-10)12-8-13-14(2)9-12/h1,4-9H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBJWVMLHVQFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















